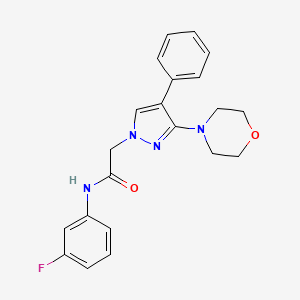

N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to the presence of various functional groups such as the fluorophenyl ring, morpholino group, and pyrazole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was crystallized using a toluene and methanol mixture . This suggests that similar methods could potentially be applied to synthesize "N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide," with appropriate modifications to accommodate the different substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . These methods could be applied to the compound of interest to determine its molecular geometry, stability, and electronic properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their ability to participate in various chemical reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to be a selective electrophilic fluorinating agent, capable of fluorinating different substrates under mild conditions . This indicates that the fluorine-containing moiety in "N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide" may also confer unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using a variety of analytical techniques. The crystal structure, thermal stability, and spectroscopic properties of 2-Phenyl-N-(pyrazin-2-yl)acetamide were confirmed by elemental analysis, FTIR, NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These methods could similarly be used to assess the properties of "N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide," providing insights into its potential applications in various fields, such as nonlinear optics, as suggested by the first hyperpolarizability calculations for related compounds .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions. The study by Chkirate et al. (2019) focuses on synthesizing novel Co(II) and Cu(II) coordination complexes, exploring their self-assembly processes influenced by hydrogen bonding and evaluating their antioxidant capacities. Such research underscores the utility of pyrazole-acetamide derivatives in developing antioxidant agents, which can have broader implications in pharmaceutical and material sciences (Chkirate et al., 2019).

Antimicrobial Potency

Research into the antimicrobial efficacy of quinoline-based derivatives, including those structurally related to N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, has yielded promising results. Desai et al. (2012) synthesized and characterized quinoline-based compounds that demonstrated broad-spectrum antimicrobial potency against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Desai et al., 2012).

Neuroprotective Effects

The synthesis and evaluation of novel compounds bearing the morpholine/phenylpiperazine moiety, related to the compound , have shown promising neuroprotective effects. These effects include significant inhibitory activity against acetylcholinesterase and butylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The study by Sameem et al. (2017) highlights the potential of such compounds in developing therapies aimed at neuroprotection and cognitive function preservation (Sameem et al., 2017).

Anticancer Activity

Sulfonamide derivatives synthesized from chloro-N-(4-sulfamoylphenyl)acetamides have shown cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy development. The study by Ghorab et al. (2015) highlights compounds with potent activity against breast and colon cancer cell lines, suggesting the relevance of pyrazole-acetamide derivatives in designing new anticancer agents (Ghorab et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-17-7-4-8-18(13-17)23-20(27)15-26-14-19(16-5-2-1-3-6-16)21(24-26)25-9-11-28-12-10-25/h1-8,13-14H,9-12,15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPFCVVSUHGVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)

![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)

![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)

![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)

![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)